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molecular formula C13H18O2 B1205494 Phenethyl valerate CAS No. 7460-74-4

Phenethyl valerate

Cat. No. B1205494
M. Wt: 206.28 g/mol
InChI Key: PDGPIBIURNPBSE-UHFFFAOYSA-N
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Patent
US07785573B2

Procedure details

A 2-L, 4-neck, round-bottom flask, fitted with a thermometer, mechanical stirrer, nitrogen inlet tube and Liebig condenser/receiving flask, was charged with 612.8 g (6.00 mol, 1.00 equiv) of pentanoic acid, 733.0 g (6.00 mol, 1.00 equiv) of 2-phenylethanol, and 2.50 g (0.2 wt. %) of tin oxalate (Fascat® 2001). The air was removed with three cycles of evacuation/nitrogen-fill using a mechanical vacuum pump (50-100 torr). The rate of stirring was set at ca. 200 rpm, the nitrogen sparge was set at 0.1 scfh, and the reaction mixture was heated to 170° C. After a 1-h hold, 159.3 g of distillate had been collected. It was not possible to get a clean separation; therefore, the organic layer was not returned to the reaction mixture. The temperature was increased to 180, 190, 200 and 210° C. and held for 1 h at each; the amounts of distillate were 21.4, 9.8, 4.9 and 2.2 g, respectively. The acid number was 2.88 mg KOH/g (99.0% conversion). The excess 2-phenylethanol (6.3% by GLC) was removed by vacuum distillation through a 15-cm Vigreux column at 140-165° C. (15-20 torr). The crude product was distilled at 150-155° C. (10 torr, 0.5 scfh nitrogen sweep) to afford 925 g (75%) of 2-phenylethyl pentanoate (99.3% pure by GLC): residual alcohol, 0.3% (GLC); APHA color, 13; acid number, 0.06 mg KOH/g; saponification number, 271 mg KOH/g (theor. 272 mg KOH/g).
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
612.8 g
Type
reactant
Reaction Step Two
Quantity
733 g
Type
reactant
Reaction Step Two
Name
tin oxalate
Quantity
2.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[C:8]1([CH2:14][CH2:15]O)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C([O-])(=O)C([O-])=O.[Sn+4].C([O-])(=O)C([O-])=O>[C:1]([O:7][CH2:15][CH2:14][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5] |f:2.3.4|

Inputs

Step One
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
612.8 g
Type
reactant
Smiles
C(CCCC)(=O)O
Name
Quantity
733 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCO
Name
tin oxalate
Quantity
2.5 g
Type
catalyst
Smiles
C(C(=O)[O-])(=O)[O-].[Sn+4].C(C(=O)[O-])(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
The rate of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The air was removed with three cycles of evacuation/nitrogen-fill
CUSTOM
Type
CUSTOM
Details
the nitrogen sparge
DISTILLATION
Type
DISTILLATION
Details
After a 1-h hold, 159.3 g of distillate had been collected
CUSTOM
Type
CUSTOM
Details
to get
CUSTOM
Type
CUSTOM
Details
a clean separation
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased to 180, 190, 200 and 210° C.
CUSTOM
Type
CUSTOM
Details
The excess 2-phenylethanol (6.3% by GLC) was removed by vacuum distillation through a 15-cm Vigreux column at 140-165° C. (15-20 torr)
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled at 150-155° C. (10 torr, 0.5 scfh nitrogen sweep)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCC)(=O)OCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 925 g
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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